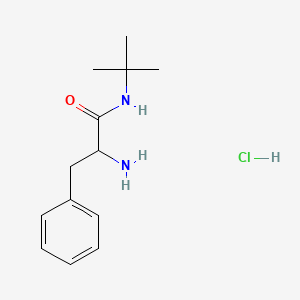
2-Amino-N-(tert-Butyl)-3-Phenylpropanamid-Hydrochlorid
Übersicht
Beschreibung
2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2O and its molecular weight is 256.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung wird in der Proteomik eingesetzt, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Sie dient als Reagenz bei der Identifizierung und Quantifizierung von Proteinen und ihren Modifikationen und spielt eine entscheidende Rolle für das Verständnis des Proteoms eines Organismus .
Biologische Aktivität
2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride is a chiral amide compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article focuses on its biological activity, including mechanism of action, research findings, and case studies.
- Chemical Formula : C13H19ClN2O
- Molecular Weight : 240.76 g/mol
- CAS Number : 123665-42-9
The compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.
The biological activity of 2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride primarily involves its ability to interact with specific molecular targets such as receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The precise pathways and targets are context-dependent, varying with the specific application of the compound.
In Vitro Studies
Recent studies have explored the compound's potential in various biological assays:
- Anticancer Activity : Research has indicated that 2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride exhibits cytotoxic effects against several cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cells, suggesting potential as an anticancer agent .
- Cannabinoid Receptor Interaction : A study investigating structure–activity relationships revealed that this compound shows high affinity for cannabinoid receptors CB1 and CB2. It acted as an agonist in fluorescence-based assays, indicating its potential role in modulating endocannabinoid signaling pathways .
- Antimicrobial Properties : Preliminary investigations have shown that the compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests a potential application in developing new antimicrobial agents.
Case Study 1: Anticancer Effects
In a controlled study, 2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride was administered to MCF-7 cells at varying concentrations (10 µM to 100 µM). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 35 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity and Annexin V staining.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
| 100 | 20 |
Case Study 2: Cannabinoid Receptor Agonism
In another study assessing cannabinoid receptor activity, the compound was tested for its ability to activate CB1 and CB2 receptors in a transfected AtT20 cell line. The results showed that it had a Ki value of approximately for CB1 and for CB2, indicating significant agonistic properties.
| Receptor Type | Ki (nM) |
|---|---|
| CB1 | 300 |
| CB2 | 900 |
Eigenschaften
IUPAC Name |
2-amino-N-tert-butyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-13(2,3)15-12(16)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERLZPPPBKRZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















